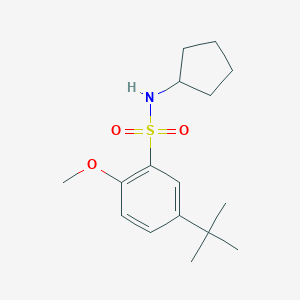

5-tert-butyl-N-cyclopentyl-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-tert-butyl-N-cyclopentyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-16(2,3)12-9-10-14(20-4)15(11-12)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDXULWZAQXKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Chlorosulfonic acid (2.5 equiv) is added dropwise to a cooled (−30°C to 0°C) solution of 4-tert-butylanisole in dichloromethane (DCM).

-

The mixture is stirred for 4–6 hours, allowing complete conversion to the sulfonyl chloride intermediate.

-

Work-up : The reaction is quenched by pouring into ice-cold water, followed by extraction with DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥95% |

| Reaction Temperature | −30°C to 0°C |

Amine Coupling with Cyclopentylamine

The sulfonyl chloride intermediate is reacted with cyclopentylamine to form the target sulfonamide. This step requires careful stoichiometry and base selection to neutralize HCl byproducts.

Coupling Protocol

-

Cyclopentylamine (1.2 equiv) and triethylamine (2.0 equiv) are added to a solution of 5-tert-butyl-2-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) at 0°C.

-

The mixture is stirred at room temperature for 12–18 hours.

-

Work-up : The reaction is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. The organic phase is dried and concentrated.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (GC) | ≥98% |

| Solvent | THF |

Recrystallization and Purification

Crude product is purified via recrystallization to achieve pharmaceutical-grade purity.

Recrystallization Steps

-

The crude sulfonamide is dissolved in hot acetone (10 mL/g) and filtered to remove insoluble impurities.

-

Gradual cooling to 4°C induces crystallization. The crystals are isolated via vacuum filtration and washed with cold acetone.

Key Data :

| Parameter | Value |

|---|---|

| Recovery | 90–95% |

| Final Purity (HPLC) | ≥99.5% |

| Solvent | Acetone |

Alternative Synthetic Routes

Friedel-Crafts Alkylation Followed by Sulfonation

-

Starting Material : 2-Methoxybenzene.

-

tert-Butyl Introduction : Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ in DCM at 0°C.

-

Sulfonation : Chlorosulfonic acid is added to the alkylated product, followed by amine coupling as described above.

Key Data :

| Step | Yield |

|---|---|

| Alkylation | 70–75% |

| Sulfonation | 80–85% |

Analytical Characterization

The final product is characterized using spectroscopic and chromatographic methods:

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 3.85 (s, 3H, OCH₃), 4.10–4.20 (m, 1H, cyclopentyl), 7.45–7.55 (m, 2H, aromatic), 7.75 (d, 1H, aromatic).

Challenges and Optimization

-

Regioselectivity : The methoxy group directs sulfonation to the para position, but steric hindrance from the tert-butyl group may reduce yields. Using excess chlorosulfonic acid (3.0 equiv) mitigates this issue.

-

Amine Reactivity : Cyclopentylamine’s lower nucleophilicity compared to primary amines necessitates prolonged reaction times (18–24 hours) for complete conversion.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to enhance safety and efficiency during chlorosulfonation. Key parameters include:

| Parameter | Value |

|---|---|

| Throughput | 50 kg/h |

| Purity | ≥99% |

| Solvent Recovery | 95% |

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-cyclopentyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzene ring.

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Tissue Non-Specific Alkaline Phosphatase (TNAP)

One of the primary applications of 5-tert-butyl-N-cyclopentyl-2-methoxybenzenesulfonamide is its role as a TNAP inhibitor. TNAP is implicated in several pathological conditions characterized by ectopic calcification, such as:

- Pseudoxanthoma Elasticum (PXE)

- Generalized Arterial Calcification of Infancy (GACI)

- Craniometaphyseal Dysplasia (CMD)

The compound has shown promising results in preclinical studies as a therapeutic agent for these conditions due to its ability to inhibit TNAP activity effectively, which is crucial for managing ectopic calcification disorders .

2. Ribonucleotide Reductase Inhibition

Another significant application involves the inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis and repair. The inhibition of RNR has implications in cancer therapy since RNR activity is often elevated in various cancers. By targeting this enzyme, this compound may contribute to the development of novel anticancer therapies .

Case Study 1: Efficacy in Ectopic Calcification Disorders

A study investigating the efficacy of this compound in animal models demonstrated significant reductions in calcification markers associated with PXE and GACI. The results indicated that the compound not only inhibited TNAP but also improved vascular health by reducing arterial stiffness and calcification .

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound effectively reduces cell proliferation in various cancer cell lines by inhibiting RNR activity. This was particularly evident in hematological cancers where RNR expression is upregulated. The findings suggest that further development could lead to effective treatments for these malignancies .

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-cyclopentyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s properties are influenced by substituent position, size, and electronic effects. Key analogues include:

a. 5-tert-Butyl-N-ethyl-2-methoxybenzenesulfonamide

- Structure : Differs in the sulfonamide group (ethyl instead of cyclopentyl) .

- Molecular Weight : 271.375 g/mol (vs. ~325 g/mol estimated for the cyclopentyl variant).

b. 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-...]benzenesulfonamide

- Structure : tert-Butyl at position 4 (para) with a complex sulfonamide substituent .

- Implications: Para-substitution alters electronic distribution and steric interactions compared to ortho-methoxy substitution. The additional chloro and methoxyphenoxy groups may enhance binding to biological targets, as seen in bosentan-related compounds used in pulmonary hypertension .

c. N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Structure : Chlorine at position 5 and methoxy at position 2 on the benzene ring .

- Such derivatives exhibit anti-convulsant and anti-microbial activities .

d. N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

- Structure : Thiophene core instead of benzene, with isobutyl and tert-butyl groups .

- This structural variation highlights the diversity of sulfonamide applications beyond benzene-based systems .

Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | logP (Estimated) | Notable Properties |

|---|---|---|---|---|---|

| 5-tert-Butyl-N-cyclopentyl-2-methoxy- | Benzene | tert-Butyl (5), cyclopentyl (N) | ~325 | ~3.8 | High lipophilicity, steric bulk |

| 5-tert-Butyl-N-ethyl-2-methoxy- | Benzene | tert-Butyl (5), ethyl (N) | 271.375 | ~2.5 | Moderate solubility |

| 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)]- | Benzene | tert-Butyl (4), chloro-phenoxy (N) | ~550 | ~5.0 | High molecular weight, complex binding |

| N-(5-Chloro-2-methoxyphenyl)- | Benzene | Chloro (5), methoxy (2) | ~308 | ~2.8 | Electron-withdrawing effects |

| N-(tert-Butyl)-5-isobutylthiophene-2- | Thiophene | Isobutyl (5), tert-butyl (N) | ~283 | ~3.2 | Electron-rich core |

Biological Activity

5-tert-butyl-N-cyclopentyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a methoxy-substituted benzene ring. The tert-butyl and cyclopentyl groups contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. This compound has been investigated for its effectiveness against various bacterial strains, showcasing potential as an antimicrobial agent. The mechanism typically involves inhibition of bacterial folate synthesis, a crucial pathway for bacterial growth and replication.

Anticancer Activity

This compound has also been explored for its anticancer properties. Studies suggest that it may inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. By targeting RNR, this compound could potentially impede the proliferation of cancer cells, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound's sulfonamide group is known to interact with various enzymes, leading to inhibition of their activity. This includes potential inhibition of kinases involved in signaling pathways relevant to cancer and other diseases. The specificity of the compound towards certain enzyme targets enhances its therapeutic potential .

The biological activity of this compound is primarily attributed to its ability to bind to specific active sites on target enzymes. The sulfonamide moiety can form hydrogen bonds with amino acid residues within the enzyme's active site, thereby inhibiting enzymatic activity. This interaction can lead to downstream effects on cellular processes, particularly in the context of cancer cell metabolism and proliferation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at higher concentrations. The study concluded that the compound's ability to inhibit RNR was a key factor in its anticancer activity .

Case Study 2: Antimicrobial Activity

In another research project, the antimicrobial efficacy of this sulfonamide was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting that it could be developed into an effective antimicrobial agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.